molecular formula C7H5BrFI B2356325 1-Bromo-3-fluoro-4-iodo-2-methylbenzene CAS No. 1114546-29-0

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Cat. No.: B2356325
CAS No.: 1114546-29-0
M. Wt: 314.924
InChI Key: MUMJPHCUBFFNPA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, iodine, and a methyl group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-4-iodo-2-methylbenzene can be synthesized through various multi-step organic reactions. One common method involves the halogenation of a methylbenzene derivative. For instance, starting with 2-methylbenzene, a series of halogenation reactions can be performed to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine, iodine monochloride, and fluorine gas, often in the presence of catalysts like iron(III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-4-iodo-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, for example, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Iodo-2-fluoro-4-methylbenzene

Uniqueness

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is unique due to its specific arrangement of halogen atoms and a methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of iodine and bromine atoms can enhance its reactivity in coupling reactions, while the fluorine atom can influence its electronic properties .

Biological Activity

1-Bromo-3-fluoro-4-iodo-2-methylbenzene, with the chemical formula C7H5BrFI, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a methylbenzene framework, which may influence its reactivity and interactions with biological systems.

The compound is a derivative of methylbenzene and exhibits notable physical properties:

PropertyValue
Molecular Weight314.92 g/mol
Melting Point48-51 °C
Boiling Point243.9 ± 20.0 °C
Density2.3 ± 0.1 g/cm³
Flash Point101.3 ± 21.8 °C

These properties indicate that the compound is stable under standard conditions but may require careful handling due to its potential reactivity with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The halogen atoms can facilitate electrophilic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.
  • Halogen Bonding : The presence of halogens (Br, F, I) enables the formation of halogen bonds, which can enhance molecular interactions and specificity towards biological targets.
  • Aromatic Stabilization : The aromatic nature of the benzene ring contributes to the stability of reaction intermediates, potentially influencing metabolic pathways.

Biological Applications

Research has indicated that halogenated compounds like this compound may have various applications in medicinal chemistry and biochemistry:

Case Studies

While direct studies on this compound are sparse, related research provides insights into its potential biological activities:

  • Kinase Inhibition : Inhibitors targeting MEK enzymes have been developed based on structural analogs of halogenated benzene derivatives. These inhibitors have shown promise in reversing transformed phenotypes in cancer cell lines .
  • Fluorinated Compounds in Drug Design : The introduction of fluorine into organic molecules has been linked to increased metabolic stability and bioavailability. Studies have highlighted how fluorinated aromatic compounds can be optimized for better therapeutic profiles .

Properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJPHCUBFFNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (6.06 mL) in THF (100 mL) was cooled to −78° C., n-butyllithium-hexane (24.9 mL, 1.6 mol/L) was added dropwise and, after the completion of the dropwise addition, the mixture was stirred at −78° C. for 1 hr. Subsequently, a solution of 4-bromo-2-fluoro-1-iodobenzene (10.0 g) in THF (50 mL) was added dropwise, and the mixture was further stirred at −78° C. for 1 hr. Methyl iodide (2.90 mL) was added dropwise at −78° C. and the mixture was further stirred at −78° C. for 2 hr, and the mixture was warmed to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a brown oil (yield: 10.5 g, yield: 100%).
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